molecular formula C11H7BrN2O4 B5053130 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide CAS No. 58472-53-0

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B5053130
CAS No.: 58472-53-0
M. Wt: 311.09 g/mol
InChI Key: ZEKOHBOJYDFRAK-UHFFFAOYSA-N
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Description

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

The synthesis of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired carboxamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and bromine for substitutions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The antibacterial activity of 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide is primarily due to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell lysis and death . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes such as transpeptidases.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-bromo-N-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O4/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKOHBOJYDFRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385494
Record name ST50908082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58472-53-0
Record name 5-Bromo-N-(4-nitrophenyl)-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58472-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50908082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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